Rosuvastatin MethanaMine Salt

Description

Contextualization within Statin Chemistry and Drug Development Research

The discovery of statins marked a revolutionary step in preventing hypercholesterolemia and associated cardiovascular diseases. wikipedia.orgnih.gov Statins function by competitively inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. wikipedia.orgamericanscientist.org The development of synthetic statins like rosuvastatin (B1679574) allowed for modifications in chemical structure to optimize their efficacy and safety profiles. e-lactancia.org Research in statin chemistry continues to explore new synthetic routes and intermediates to improve manufacturing efficiency and purity of the final drug product.

Significance of Salt Forms in Active Pharmaceutical Ingredient (API) Development

The salt form of an API can profoundly influence its physicochemical properties. nih.gov The process of salt selection is a critical step in drug development, as it can improve a drug's solubility, dissolution rate, stability, and manufacturability without altering its primary pharmacological action. sterlingpharmasolutions.comresearchgate.net Approximately half of all FDA-approved drugs are in salt form, highlighting the importance of this strategy in pharmaceutical sciences. nih.gov By converting a weakly acidic or basic API into a salt, its properties can be tailored to meet specific formulation and therapeutic needs. nih.gov

Overview of Rosuvastatin Methanamine Salt within the Rosuvastatin Family

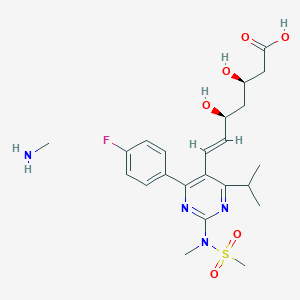

This compound is an organic chemical compound. Below are its key identifiers and chemical properties.

| Identifier | Value | Source |

| IUPAC Name | (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid;methanamine | nih.gov |

| CAS Number | 355805-96-8 | nih.gov |

| Molecular Formula | C23H33FN4O6S | nih.gov |

| Molecular Weight | 512.6 g/mol | nih.gov |

This data is based on publicly available chemical information.

This compound is not intended for therapeutic use but serves as a crucial intermediate in the manufacturing process of other pharmaceutically acceptable salts of rosuvastatin, such as rosuvastatin calcium. wjpmr.comwisdomlib.orggoogle.com The use of the methylamine (B109427) salt allows for an efficient purification step. google.com In a typical process, a crude form of rosuvastatin is converted to the methylamine salt, which can be easily isolated and purified due to its crystalline nature. google.comgoogle.com This purified intermediate is then used in a subsequent reaction to produce the final desired salt, for example, by reacting it with a calcium source to yield rosuvastatin calcium. wisdomlib.orggoogle.com This multi-step process, which may involve the acidification of the methylammonium (B1206745) salt to yield rosuvastatin acid before reaction with another base, is a common strategy to achieve high purity in the final API. google.com The control of the purity of the rosuvastatin methylamine salt is therefore of great significance for preparing high-purity rosuvastatin calcium. google.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid;methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FN3O6S.CH5N/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;1-2/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);2H2,1H3/b10-9+;/t16-,17-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOQHIIPURUXMN-DHMAKVBVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33FN4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355805-96-8 | |

| Record name | 6-Heptenoic acid, 7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-, compd. with methanamine (1:1), (3R,5S,6E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355805-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Heptenoic acid, 7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-, (3R,5S,6E)-, compd. with methanamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Derivatization Research

Methodologies for the Preparation of Rosuvastatin (B1679574) Methanamine Salt

The formation of Rosuvastatin Methanamine Salt is a critical step in the purification and isolation of the rosuvastatin active pharmaceutical ingredient. This process involves the conversion of rosuvastatin acid into a stable, crystalline salt.

Reaction of Rosuvastatin Acid with Methylamine (B109427)

The primary method for preparing this compound involves a direct acid-base reaction between rosuvastatin free acid and methylamine. google.comgoogle.com The carboxylic acid group of rosuvastatin protonates the amine group of methylamine, forming the corresponding ammonium (B1175870) salt. This reaction is typically carried out after the hydrolysis of a rosuvastatin ester precursor. google.com

In one documented procedure, the rosuvastatin carboxylic acid is liberated from its sodium salt using hydrochloric acid at a controlled pH. google.com The free acid is then treated with a methylamine solution to precipitate the desired methanamine salt. google.com Published methods describe the use of aqueous methylamine solutions (e.g., 40% solution in water) or methylamine in an alcoholic solvent like methanol (B129727) to facilitate this conversion. google.comgoogle.com One patent details a process where a methylamine solution is added dropwise to an acetonitrile (B52724) solution containing the rosuvastatin acid precursor, leading to the crystallization of the crude methanamine salt. google.com

Solvent Systems and Reaction Conditions

The choice of solvent and reaction conditions is crucial for achieving high yield and purity of the final salt. Various solvent systems have been reported in the literature.

Aqueous Systems: A 40% aqueous solution of methylamine has been used to isolate the salt from the free carboxylic acid, yielding approximately 82%. google.com

Alcoholic Solvents: Methanol is another solvent employed for the reaction between rosuvastatin and methylamine. google.com

Acetonitrile: In some procedures, the crude methanamine salt is prepared by adding a methylamine solution to an organic phase, such as an acetonitrile solution of the rosuvastatin acid. google.com

For purification, a mixed solvent system is often employed. A patented method describes dissolving the crude salt in a mixture of an alcohol (such as ethanol) and water, followed by the addition of an ether solvent (like methyl tert-butyl ether) to induce crystallization. google.com Temperature control is critical during this process; the initial dissolution and holding may occur at elevated temperatures (e.g., 45.0-50.0 °C), followed by a cooling period (e.g., 0-10.0 °C) to maximize crystal formation. google.com

| Stage | Solvent(s) | Key Reagent | Temperature | Reported Yield | Reference |

|---|---|---|---|---|---|

| Salt Formation | Water | 40% Methylamine Solution | Not specified | 82% | google.com |

| Salt Formation | Methanol | Methylamine | Not specified | Not specified | google.com |

| Salt Formation (Crude) | Acetonitrile | Methylamine Solution | Not specified | Not specified | google.com |

| Purification (Crystallization) | Ethanol (B145695), Water, Methyl tert-butyl ether | - | 45-50°C, then cool to 0-10°C | 95% (refining yield) | google.com |

Purification Techniques for the Methanamine Salt

Purification is essential to remove impurities, particularly diastereomers that may form during the synthesis of precursors. google.com The formation of the methanamine salt itself serves as an effective purification step, as it allows for the isolation of a crystalline solid from reaction impurities. google.com

Crystallization is the most common purification technique. One detailed patent describes a method where crude this compound is dissolved in ethanol and purified water at 45.0-50.0 °C. google.com After holding at this temperature, methyl tert-butyl ether is added dropwise, and the mixture is stirred. google.com The solution is then cooled to 0-10.0 °C to induce crystallization. The resulting solid is filtered, washed (e.g., with methyl tert-butyl ether), and dried to yield a high-purity product (e.g., 99.8% by HPLC) with a significant reduction in diastereomeric impurities. google.com Another reported method involves washing the filtered salt with acetonitrile. google.com

Precursor Chemistry and Intermediate Transformations

The synthesis of this compound is preceded by a multi-step synthesis of the rosuvastatin molecule, which typically begins with protected ester intermediates.

Derivatization from Protected Esters

The synthesis of rosuvastatin often involves the coupling of two key fragments: a pyrimidine (B1678525) heterocycle and a protected heptenoate side-chain. nih.gov The side-chain is commonly introduced as a protected ester to prevent unwanted reactions of the carboxyl and hydroxyl groups.

A widely used precursor is tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate. nih.govwjpmr.com In this intermediate, the 3,5-dihydroxy groups are protected as an acetonide (dimethyl-1,3-dioxane), and the carboxylic acid is protected as a tert-butyl ester. This compound undergoes a Wittig condensation reaction with a phosphonium (B103445) salt of the functionalized pyrimidine heterocycle to form the protected rosuvastatin ester. nih.govnih.gov Other protected esters, such as methyl (3R)-3-[(tert-butyldimethylsilyl)oxy]-5-oxo-6-triphenylphosphoranylidene hexanoate, have also been utilized in convergent synthetic strategies. wjpmr.com

Hydrolysis and Deprotection Strategies

Following the formation of the protected rosuvastatin ester, a series of hydrolysis and deprotection steps are required to generate the free rosuvastatin acid.

Deprotection of Hydroxyl Groups: The first step is typically the removal of the diol protecting group. For acetonide groups (from the dioxane intermediate), this is achieved via acid hydrolysis, for instance, using hydrochloric acid. google.comgoogle.comnih.gov

Hydrolysis of the Ester: The ester group (e.g., tert-butyl or methyl ester) is then saponified to the corresponding carboxylate salt. This is typically accomplished using a strong base, such as sodium hydroxide (B78521) (NaOH), in a suitable solvent like tetrahydrofuran (B95107) or acetonitrile. google.comgoogle.comnih.gov

The resulting product is the sodium salt of rosuvastatin. To proceed to the methanamine salt, this sodium salt is acidified (e.g., with HCl) to generate the free rosuvastatin carboxylic acid, which can then be reacted with methylamine as described in section 2.1.1. google.comgoogle.com

| Protecting Group | Reagent | Purpose | Reference |

|---|---|---|---|

| Acetonide (Dioxane) | Hydrochloric Acid (HCl) | Cleavage of diol protecting group | google.comgoogle.comnih.gov |

| tert-Butyl Ester | Sodium Hydroxide (NaOH) | Cleavage of ester protecting group (Saponification) | google.com |

| Silyl (B83357) Ether | Hydrofluoric Acid (HF) | Cleavage of silyl protecting group | google.com |

| Sodium Salt (Intermediate) | Hydrochloric Acid (HCl) | Conversion to free carboxylic acid | google.com |

Stereochemical Control and Enantioselective Synthesis Approaches

The therapeutic efficacy of rosuvastatin is dependent on its specific stereochemistry, namely the (3R, 5S) configuration of the dihydroxyhept-6-enoic acid side chain. waters.com Achieving this precise three-dimensional arrangement is a significant challenge in its synthesis. Consequently, numerous enantioselective and stereocontrolled strategies have been developed to produce the desired diastereomer with high purity.

Key approaches to establish the chiral centers include:

Substrate Control: Many syntheses start from a chiral precursor, such as (S)-epichlorohydrin, to set the initial stereocenter. rsc.org This chiral building block guides the stereochemistry of subsequent reactions.

Diastereoselective Reduction: A widely used industrial method involves the Narasaka–Prasad reduction of a chiral β-hydroxy-3-ketoester intermediate. waters.comrsc.org This reaction stereoselectively creates the second hydroxyl group, yielding the desired syn-1,3-diol moiety.

Catalytic Enantioselective Reactions: More advanced methods employ chiral catalysts to induce stereoselectivity. One such approach is the Keck enantioselective allylation, which can be used to install the 5R-stereocenter. researchgate.netresearchgate.net Another strategy involves a VO(acac)₂-catalyzed syn-diastereoselective epoxidation to establish the required 3R-chirality. researchgate.netresearchgate.net

Intramolecular Cyclization: A novel stereoselective approach utilizes an iodine chloride-induced intramolecular cyclization of a chiral homoallylic carbonate. This method effectively delivers the statin side chain with the correct syn-1,3-diol configuration. rsc.orgrsc.org

Control of Alkene Geometry: The synthesis also requires control over the geometry of the double bond in the heptenoic acid chain. The Horner-Wadsworth-Emmons (HWE) reaction, a modified Wittig reaction, is frequently employed to lock in the desired E-alkene stereochemistry. waters.com

These varied approaches highlight the importance of precise stereochemical control in synthesizing rosuvastatin, ensuring the production of the therapeutically active enantiomer.

| Strategy | Description | Key Reagent/Catalyst | Stereocenter Controlled |

|---|---|---|---|

| Narasaka–Prasad Reduction | Diastereoselective reduction of a β-hydroxy ketone to form a syn-diol. | Et₂BOMe, NaBH₄ | C3-OH |

| Keck Enantioselective Allylation | Catalytic allylation of an aldehyde to create a chiral homoallylic alcohol. | (S)-BINOL, Ti(OⁱPr)₄ | C5-OH |

| Iodo-cyclization | Regio- and stereocontrolled intramolecular cyclization of a homoallylic carbonate. | Iodine Chloride (ICl) | C3-OH and C5-OH |

| Horner-Wadsworth-Emmons | Olefin synthesis that selectively forms the E-alkene isomer. | Phosphonate ylide | C6=C7 Geometry |

Green Chemistry Principles in Synthetic Route Optimization

In line with modern pharmaceutical manufacturing standards, significant effort has been directed towards making the synthesis of rosuvastatin and other statins more environmentally friendly. Green chemistry principles are applied to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One of the primary focuses has been the replacement of traditional chemical reagents with biocatalysts. researchgate.net Enzymes offer high selectivity and can operate in aqueous media under mild conditions, drastically reducing the need for volatile organic solvents. For instance, ketoreductases (KREDs) have been successfully used for the highly stereoselective reduction of keto-ester intermediates, a key step in forming the chiral side chain. researchgate.net This chemoenzymatic approach can achieve high yields (>96%) and excellent enantiomeric purity (>99.9% ee). researchgate.net

Another strategy involves optimizing reaction conditions to improve the environmental factor (E-factor), which measures the ratio of waste generated to the desired product. A liquid-assisted Wittig reaction for synthesizing a rosuvastatin intermediate was shown to have an E-factor approximately a quarter of the traditional method that uses dimethyl sulfoxide (B87167) (DMSO), a difficult-to-recycle solvent. scirp.org This mechanochemical approach also achieved a high conversion rate of over 99%. scirp.org The development of biocatalytic processes using engineered enzymes, such as acyltransferases, further reduces the reliance on hazardous chemicals like methyl iodide and n-butyl lithium that were used in older synthetic routes for similar statins. epa.gov These innovations not only lessen the environmental impact but also often lead to more cost-effective and safer manufacturing processes. researchgate.netepa.gov

| Parameter | Traditional Method (e.g., Wittig in DMSO) | Green Chemistry Approach (e.g., Liquid-Assisted Grinding or Biocatalysis) |

|---|---|---|

| Solvent | Large volumes of hazardous organic solvents (e.g., DMSO). scirp.org | Minimal solvent (liquid-assisted grinding) or aqueous media (biocatalysis). researchgate.netscirp.org |

| Reagents | Stoichiometric amounts of hazardous reagents. epa.gov | Catalytic amounts of enzymes (biocatalysis); less hazardous reagents. researchgate.net |

| Waste Generation (E-Factor) | High; significant solvent and by-product waste. scirp.org | Significantly lower; reduced solvent use and recyclable catalysts. scirp.org |

| Energy Consumption | Often requires heating/refluxing. google.com | Often proceeds at ambient temperature. researchgate.net |

| Selectivity | May require protection/deprotection steps, adding to waste. epa.gov | High chemo-, regio-, and stereoselectivity, reducing side products. researchgate.net |

Impurity Profiling and Control in Synthetic Processes

Ensuring the purity of this compound is critical for its quality and safety. Impurity profiling—the identification, characterization, and quantification of impurities—is a mandatory part of the drug development and manufacturing process. Impurities in rosuvastatin can originate from various sources, including the synthetic pathway (process impurities) or degradation of the drug substance over time (degradation products). chemicea.com

Types of Impurities:

Process-Related Impurities: These are by-products formed during the synthesis, such as isomers, unreacted intermediates, or products from side reactions. Examples include the anti-isomer of rosuvastatin and the 5-ketoacid impurity. researchgate.net

Degradation Impurities: These arise from the degradation of the rosuvastatin molecule under stress conditions like exposure to acid, light, or heat. chemicea.com Forced degradation studies show that rosuvastatin is particularly susceptible to acid hydrolysis. wisdomlib.org A common degradation product is rosuvastatin lactone, formed through intramolecular cyclization. asianjpr.com Other identified impurities include IMP-A, IMP-B, IMP-C, and IMP-D. nih.gov

Analytical Control: The control of these impurities relies on the development of sensitive and selective analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary techniques used for this purpose. nih.govijrrr.com Stability-indicating methods are developed that can separate the active ingredient from all known process-related and degradation impurities. researchgate.netwisdomlib.org For instance, reversed-phase UHPLC methods using columns like the Acquity BEH C18 have been validated to separate all organic impurities listed in the European Pharmacopoeia (EP) monograph for rosuvastatin in under 15 minutes. nih.govnih.gov

These analytical methods are validated according to International Conference on Harmonization (ICH) guidelines to ensure they are linear, precise, and accurate for quantifying impurities. nih.govijrrr.com By implementing rigorous in-process controls and final product testing using these validated methods, manufacturers can ensure that the levels of all impurities are below the specified thresholds, guaranteeing the quality and consistency of the final drug product.

| Impurity Name/Type | Classification | Origin |

|---|---|---|

| Rosuvastatin Lactone | Degradation Impurity | Intramolecular esterification of the parent drug, often under acidic conditions. wisdomlib.orgasianjpr.com |

| Anti-isomer ((3S,5R)-isomer) | Process Impurity (Isomer) | Incomplete stereoselectivity during the synthesis of the diol side chain. researchgate.net |

| 5-Ketoacid Impurity | Process Impurity / Degradation Product | Incomplete reduction of the ketone intermediate or oxidation of the C5-hydroxyl group. researchgate.net |

| Impurity A (Acetone Adduct) | Process Impurity | A minor impurity that can be formed during the synthesis process. researchgate.net |

| Impurity C (Oxidation Product) | Degradation Impurity | Formed under oxidative stress conditions. nih.gov |

Solid State Science and Material Characterization

Polymorphism and Amorphous Forms of Rosuvastatin (B1679574) Salts

Polymorphism is the capacity of a solid material to exist in multiple crystalline forms, each with a distinct internal lattice structure. researchgate.net These different forms, or polymorphs, can exhibit varied physicochemical properties. researchgate.net In addition to crystalline states, a compound can exist in an amorphous form, which lacks the long-range molecular order of crystals. researchgate.net While amorphous forms often have higher solubility, they can be less stable. nih.govnih.gov

The study of rosuvastatin's solid-state properties has largely centered on its calcium salt, for which at least four crystalline forms (A, B, B-1, and C) and an amorphous form are known. nih.govumw.edu.plpharmaexcipients.com Form A is an anhydrous crystalline compound, whereas forms B and C are hydrated crystalline structures, and B-1 is a dehydrated version. umw.edu.plpharmaexcipients.com

Rosuvastatin Methanamine Salt is a key intermediate in the synthesis and purification of high-purity rosuvastatin. The control of its crystalline form is crucial for achieving the desired purity of the final API. google.com A specific purification process has been developed to produce high-purity crystalline this compound with a high yield. google.com This process involves dissolving the crude salt in a mixture of an alcohol solvent (such as ethanol) and water, heating the solution, and then inducing crystallization by adding an anti-solvent like methyl tert-butyl ether while cooling. google.com This method effectively removes impurities, including diastereoisomers that are structurally similar and difficult to separate. google.com

The table below outlines a typical purification process for achieving a high-purity crystalline form of this compound. google.com

| Step | Parameter | Description | Result |

| 1. Dissolution | Solvents | Ethanol (B145695) and Purified Water | Crude this compound is dissolved. |

| 2. Heating | Temperature | 45.0-50.0 °C | Solution is held at temperature for 1.0 hour. |

| 3. Anti-Solvent Addition | Anti-Solvent | Methyl tert-butyl ether | Added dropwise while maintaining temperature. |

| 4. Stirring | Duration | 1.0 hour | Stirred under heat preservation post-addition. |

| 5. Crystallization | Cooling Temperature | 0-10.0 °C | Solution is cooled and held for 1.0-1.5 hours. |

| 6. Isolation | Method | Filtration and Drying | The crystalline product is filtered and dried. |

| Final Product | Purity (HPLC) | >99.8% | Diastereoisomer content reduced to <0.02%. |

This interactive table summarizes the purification process for this compound.

The amorphous state of rosuvastatin is of significant interest due to its potential for enhanced solubility and bioavailability compared to crystalline forms. researchgate.netnih.gov However, amorphous materials are thermodynamically unstable and tend to convert to a more stable crystalline form over time. nih.gov

Characterization of amorphous rosuvastatin calcium has been performed using various analytical techniques. nih.gov Powder X-ray diffraction (PXRD) confirms the amorphous nature by the absence of sharp peaks characteristic of crystalline materials. plos.org Thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study its physical and thermal stability. nih.govplos.org

Several strategies are employed to stabilize amorphous rosuvastatin. One approach is to form a rosuvastatin salt free from hygroscopic impurities, such as certain alkali metal cations, which can increase stability. nih.govpharmaexcipients.complos.org Another strategy involves the use of specific pharmaceutical excipients. plos.org For instance, insoluble alkalinizing agents like calcium carbonate or calcium phosphate (B84403) can prevent hygroscopicity and increase stability within a formulation. pharmaexcipients.complos.org The molecular mobility within amorphous rosuvastatin calcium, which is linked to its physical stability, has been studied, revealing that intra- and inter-ionic interactions, as well as water content, play a crucial role. nih.gov

Crystallization Techniques and Polymorphic Screening

The selection of an appropriate crystallization method is vital for obtaining a desired polymorphic form and ensuring the purity of the final compound. Polymorphic screening involves a systematic search for different crystalline forms of a substance.

Solvent-mediated phase transformation is a technique where a less stable solid form converts into a more stable one in the presence of a solvent. This process can be used to isolate a specific, desired polymorph. For example, it was found that Form C of rosuvastatin calcium can be prepared through phase equilibration by suspending amorphous rosuvastatin calcium in an organic solvent that contains a small amount of water. google.comgoogle.com This demonstrates how solvent choice can direct the transformation from an amorphous state to a specific crystalline structure.

Anti-solvent precipitation is a common method for inducing crystallization. It involves dissolving the substance in a "good" solvent and then adding an "anti-solvent" in which the substance is insoluble, causing it to precipitate out of the solution as a solid. nih.gov This technique is precisely what is used in the purification of this compound, where methyl tert-butyl ether acts as the anti-solvent to crystallize the salt from an ethanol/water solution. google.com

Co-crystallization is an alternative approach to modify the physicochemical properties of an API. researchgate.net A co-crystal is a multi-component crystalline solid where the API and a co-former molecule are held together in the crystal lattice by non-covalent interactions, typically hydrogen bonds. researchgate.netnih.gov This technique has been explored for rosuvastatin to improve properties like solubility and dissolution rate. researchgate.net

The table below summarizes findings from various rosuvastatin co-crystallization studies.

| Co-former | Molar Ratio (Rosuvastatin:Co-former) | Key Findings | Reference(s) |

| L-asparagine | 1:1 | Showed a 2.17-fold improvement in solubility and a 1.97-fold higher dissolution rate. | researchgate.net |

| L-glutamine | 1:1 | Showed a 1.60-fold improvement in solubility and a 1.94-fold higher dissolution rate. | researchgate.net |

| 2-aminopyrimidine | 1:1 (forms a hemihydrate) | Resulted in a stable co-crystal that can be used to prepare pharmaceutical-grade Rosuvastatin. | googleapis.com |

| Pyrazine (B50134) | 1:1 (forms a monohydrate) | A stable co-crystal was successfully formed. | googleapis.com |

| Quinoxaline | 1:2 (anhydrous) | A stable co-crystal was successfully formed with two molecules of the co-former. | googleapis.com |

This interactive table details various co-formers used to create rosuvastatin co-crystals and the resulting improvements.

Structural Elucidation and Solid-State Analytics

A suite of analytical techniques is employed to characterize the solid-state forms of rosuvastatin salts and to elucidate their structures. These methods provide critical information about crystallinity, thermal behavior, and molecular structure.

| Analytical Technique | Information Provided | Application to Rosuvastatin Salts | Reference(s) |

| Powder X-Ray Diffraction (PXRD) | Distinguishes between crystalline (sharp peaks) and amorphous (broad halo) forms. Each crystalline polymorph has a unique diffraction pattern. | Used to identify different polymorphic forms (e.g., B and C) of rosuvastatin calcium and to confirm the formation of new co-crystals. google.comgoogle.comnih.gov | |

| Differential Scanning Calorimetry (DSC) | Measures heat flow associated with thermal events like melting, crystallization, and glass transitions. | Characterizes the melting points of co-crystals and detects thermal events in amorphous rosuvastatin. researchgate.netnih.gov | |

| Thermogravimetric Analysis (TGA) | Measures changes in mass as a function of temperature. | Used to determine water content in hydrated forms of rosuvastatin calcium and assess thermal stability. plos.org | |

| Fourier-Transform Infrared Spectroscopy (FT-IR) | Identifies functional groups and changes in bonding (e.g., hydrogen bonds) upon the formation of new solid forms. | Confirms the formation of hydrogen bonds between rosuvastatin and co-formers in co-crystals. researchgate.net | |

| Scanning Electron Microscopy (SEM) | Provides images of the material's surface morphology, showing particle shape and size. | Used to observe the crystal habit and surface characteristics of pure rosuvastatin and its formulations. nih.govresearchgate.net | |

| High-Performance Liquid Chromatography (HPLC) | Separates, identifies, and quantifies components in a mixture. | Crucial for determining the purity of this compound and quantifying impurities like diastereoisomers. google.com |

This interactive table summarizes the primary analytical techniques used for the solid-state characterization of rosuvastatin salts.

Powder X-ray Diffraction (PXRD) Analysis

Powder X-ray Diffraction (PXRD) is a primary technique for identifying the crystalline or amorphous nature of a drug substance. The diffraction pattern of a pure crystalline material provides a unique fingerprint based on its crystal lattice structure.

For Rosuvastatin, PXRD studies have been crucial in distinguishing between its amorphous and various crystalline forms. The amorphous form of Rosuvastatin Calcium shows a diffraction pattern without any sharp, defined peaks, which is characteristic of a non-crystalline solid. nih.govresearchgate.net In contrast, different crystalline forms exhibit distinct patterns with sharp peaks at specific 2θ angles. For instance, one crystalline form of Rosuvastatin Calcium is characterized by X-ray powder diffraction peaks at approximately 4.7, 19.4, and 22.3° 2θ. google.comgoogle.com Another crystalline hydrate (B1144303) form, known as Form B, shows characteristic peaks with d-values of 30.00 (very strong), 18.10 (medium), 15.00 (medium), and 10.00 (medium) Å. google.com

When Rosuvastatin is formulated into cocrystals, new and unique PXRD patterns emerge. These new patterns, distinct from those of the parent drug and the coformer, confirm the formation of a new crystalline solid phase. nih.gov For example, in the development of Rosuvastatin-L-asparagine cocrystals, the PXRD analysis revealed unique crystalline peaks that signify the interaction between the API and the coformer. nih.govnih.gov

Table 1: Characteristic PXRD Peaks for a Crystalline Form of Rosuvastatin Calcium

| Peak Position (°2θ ± 0.2°) |

|---|

| 4.7 |

| 6.9 |

| 11.1 |

| 15.7 |

| 19.4 |

| 20.9 |

| 22.3 |

| 24.3 |

Data sourced from patent information describing a specific crystalline polymorph. google.com

Thermal Analysis (DSC, TGA)

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal behavior of materials.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. For Rosuvastatin Calcium, the amorphous form does not show a sharp melting point but may exhibit a broad endotherm related to water loss, followed by a thermal event associated with degradation at around 148-152 °C. researchgate.net Crystalline forms, however, display distinct, sharp endothermic peaks corresponding to their melting points. One crystalline polymorph of Rosuvastatin Calcium shows an endotherm at about 132°C. google.com The formation of cocrystals also leads to changes in thermal behavior; for instance, a Rosuvastatin cocrystal with pyrazine hydrate has a melting point of about 109.4°C. googleapis.comgoogle.com These shifts in melting points, as confirmed by DSC studies, are evidence of the formation of a new crystalline entity. turkjps.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is particularly useful for assessing the presence of water or other solvents in the crystal structure. For a specific crystalline form of Rosuvastatin Calcium, a TGA thermogram showed a weight loss of about 3% to 5% up to 100°C, indicating the presence of water, characteristic of a hydrated form. google.com

Spectroscopic Characterization (FTIR, Raman, Solid-State NMR)

Spectroscopic techniques provide insight into the molecular structure and intermolecular interactions within the solid state.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify functional groups and study hydrogen bonding. In the context of Rosuvastatin cocrystals, changes in the FTIR spectra of the cocrystal compared to the individual components can confirm the formation of new hydrogen bonds between the drug and the coformer. turkjps.org

Raman Spectroscopy is another vibrational spectroscopy technique that is non-destructive and requires minimal sample preparation. It can be used for both qualitative and quantitative analysis of different pharmaceutical formulations of Rosuvastatin. researchgate.net

Solid-State Nuclear Magnetic Resonance (NMR) provides detailed information about the local chemical environment of atoms in the solid state. For fluorinated compounds like Rosuvastatin, 19F solid-state NMR is particularly powerful. Studies using fast Magic Angle Spinning (MAS) NMR on Rosuvastatin Calcium formulations have observed a broad envelope in the 19F spectrum, which is indicative of its amorphous nature in those specific formulations. nih.gov In contrast, crystalline APIs typically show sharper resonances. nih.gov

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is used to visualize the surface topography and morphology of solid particles. The particle shape, size, and surface characteristics can influence bulk properties like flowability and compaction. SEM images of Rosuvastatin physical mixtures and solid dispersions reveal the morphological characteristics of the particles. researchgate.net When new cocrystals are formed, SEM can show changes in the crystal habit (shape) compared to the original drug substance, providing further evidence of a new solid form. doaj.org

Cocrystal Research and Design

Cocrystallization is a crystal engineering approach used to modify the physicochemical properties of APIs, such as solubility and dissolution rate, without altering their chemical structure. nih.gov

Coformer Selection Strategies

The selection of a suitable coformer is a critical step in cocrystal design. The goal is to choose a molecule that can form robust intermolecular interactions, typically hydrogen bonds, with the API. nih.gov Several strategies are employed for coformer selection:

Supramolecular Synthon Approach : This involves identifying complementary functional groups on the API and potential coformers that can form reliable hydrogen-bonding patterns (synthons). Rosuvastatin contains two hydroxyl groups and a carboxylic acid group, which are excellent hydrogen bond donors and acceptors. turkjps.org Coformers with complementary groups, such as amides (found in L-asparagine), are therefore logical choices. turkjps.org

Cambridge Structural Database (CSD) : The CSD is a repository of small-molecule crystal structures that can be mined to understand preferred intermolecular interactions and identify promising coformers. nih.govturkjps.org

Generally Recognized as Safe (GRAS) Status : For pharmaceutical applications, coformers are typically chosen from a list of substances that are considered safe for consumption. nih.govturkjps.org Examples of coformers used with Rosuvastatin include amino acids like L-asparagine, as well as other compounds like vanillin, sorbitol, 2-aminopyrimidine, pyrazine, and quinoxaline. nih.govgoogleapis.comturkjps.org

Enhanced Solubility and Dissolution Rate through Cocrystallization (In Vitro)

A primary motivation for developing Rosuvastatin cocrystals is to improve its poor aqueous solubility and slow dissolution rate. doaj.org Numerous studies have demonstrated the success of this approach.

For example, a cocrystal of Rosuvastatin Calcium with L-asparagine was fabricated using a solvent evaporation method. nih.gov Comparative studies showed that the solubility and dissolution rate of this cocrystal were almost two times higher than that of the parent drug. nih.govnih.gov In an in vitro dissolution test in pH 6.8 buffer, the Rosuvastatin-L-asparagine cocrystal reached a dissolution of 91.02% within 2 hours, whereas the pure drug only reached 42.64%. nih.govturkjps.org Similarly, cocrystals with L-glutamine also showed improved solubility and dissolution rates. doaj.org

This enhancement is attributed to the formation of a new crystal lattice where the strong interactions between drug molecules are replaced by interactions with the highly soluble coformer, facilitating the dissociation of the drug molecule into the dissolution medium.

Table 2: In Vitro Dissolution Comparison of Rosuvastatin Calcium (RSC) and its Cocrystal with L-asparagine (RSC-C)

| Time (minutes) | Cumulative Dissolution of Pure RSC (%) | Cumulative Dissolution of RSC-C Cocrystal (%) |

|---|---|---|

| 0 | 0.86 | 3.80 |

| 10 | 9.42 | 23.23 |

| 120 (2 hours) | 42.64 | 91.02 |

Data from a study conducted in pH 6.8 phosphate buffer. nih.govturkjps.org

Compound List

| Compound Name |

|---|

| Rosuvastatin |

| Rosuvastatin Calcium |

| L-asparagine |

| L-glutamine |

| Vanillin |

| Sorbitol |

| 2-aminopyrimidine |

| Pyrazine |

Stability and Degradation Kinetics Research

Forced Degradation Studies (ICH Stress Conditions)

Research indicates that the Rosuvastatin (B1679574) molecule is particularly labile under acid hydrolytic and photolytic conditions, while demonstrating greater stability against thermal, oxidative, and base/neutral hydrolytic stress. nih.govproquest.com

Rosuvastatin is highly unstable and degrades rapidly in acidic environments. proquest.comoup.comscispace.com Studies have shown significant degradation when subjected to acidic conditions, with one report indicating as much as 40% degradation after four hours in 5 M HCl at 60°C. researchgate.netproquest.com The primary degradation mechanism under acid hydrolysis is an intramolecular esterification, where the carboxylic acid group of the heptenoic acid side chain cyclizes to form Rosuvastatin lactone. mdpi.comresearchgate.net This process typically results in the formation of two principal degradation products. researchgate.net In addition to lactonization, the formation of an anti-rosuvastatin isomer has also been observed under these conditions. proquest.com

Exposure to light, including both UV and visible wavelengths, is a significant factor in the degradation of Rosuvastatin. nih.govscispace.comsci-hub.se The molecule is sensitive to photodegradation in both solid and solution states. sci-hub.seresearchgate.net The main photochemical degradation pathway involves a cyclization reaction initiated by a 1,5-hydrogen shift. mdpi.com This reaction leads to the formation of dihydrophenanthrene derivatives, which are produced as a mixture of diastereomers. sci-hub.seresearchgate.net Typically, two major degradation products are formed under photolytic stress. researchgate.netproquest.com

The stability of Rosuvastatin under oxidative and thermal stress has yielded varied results in the literature.

Oxidative Stability: While some studies report that Rosuvastatin is relatively stable under oxidative stress, others indicate mild to moderate degradation. nih.govproquest.com Degradation ranging from 5-6% has been observed in the presence of hydrogen peroxide. proquest.comsemanticscholar.org In oxidative conditions, polar impurities are often generated. scispace.com One of the potential degradants identified under oxidative stress is Rosuvastatin-N-oxide. mdpi.comafricaresearchconnects.com

Thermal Stability: Rosuvastatin is generally considered to be stable under thermal stress conditions. researchgate.netnih.govsemanticscholar.org Studies have demonstrated high recovery rates of the parent compound after exposure to elevated temperatures, indicating that thermal degradation is not a primary pathway of decomposition. semanticscholar.orgresearchgate.net

| Stress Condition (ICH) | Observed Stability | Primary Degradation Pathway | Key Degradation Products |

|---|---|---|---|

| Acid Hydrolysis | Highly Unstable/Labile proquest.comoup.com | Intramolecular Esterification mdpi.com | Rosuvastatin Lactone, Anti-isomer proquest.commdpi.com |

| Photolytic (UV/Visible Light) | Unstable/Sensitive nih.govsci-hub.se | Cyclization via 1,5-hydrogen shift mdpi.com | Dihydrophenanthrene Derivatives sci-hub.seresearchgate.net |

| Oxidative (e.g., H₂O₂) | Relatively Stable to Mildly Unstable nih.govproquest.comsemanticscholar.org | Oxidation | Rosuvastatin-N-oxide, other polar impurities scispace.commdpi.com |

| Thermal (Dry Heat) | Stable researchgate.netnih.govsemanticscholar.org | Not a significant pathway | No significant degradation observed |

Identification and Characterization of Degradation Products

Comprehensive analysis of samples subjected to forced degradation has led to the identification of numerous degradants. In total, as many as 11 distinct degradation products have been reported under combined hydrolytic and photolytic stress conditions. nih.gov Mass spectrometry analyses have shown that five of these products share the same molecular mass as the parent drug, while six have a molecular mass that is 18 Da lower, which corresponds to the loss of a water molecule. nih.govmdpi.com

Rosuvastatin lactone is a primary and major degradation product, particularly under acidic conditions. chemicalpapers.comaabu.edu.joresearchgate.net Its formation is the result of an intramolecular esterification of the parent compound. chemicalpapers.comresearchgate.net

The conversion between Rosuvastatin and its lactone form is a reversible equilibrium reaction. chemicalpapers.comresearchgate.net The kinetics of this interconversion follow a first-order model. The direction of the equilibrium is highly dependent on the solvent system.

In aprotic solvents , the equilibrium favors the forward reaction, leading to the formation of the lactone. chemicalpapers.comresearchgate.net

In acidic aqueous solutions , such as those used in some analytical mobile phases, the reverse reaction (hydrolysis of the lactone back to the open-chain carboxylic acid) is favored and occurs at a rate approximately 20 times greater than the forward reaction. chemicalpapers.comresearchgate.net

In organic protic solvents like methanol (B129727), both Rosuvastatin and its lactone form are stable, and no significant interconversion is observed. chemicalpapers.comresearchgate.net

This kinetic behavior is critical for the accurate quantification of impurities during stability testing, as the analytical conditions themselves can alter the ratio of the drug to its lactone degradant. chemicalpapers.comresearchgate.net

Beyond the principal lactone and photolytic derivatives, other secondary degradation products have been identified and characterized. These include isomers of the parent drug and products of minor reaction pathways.

The identified secondary degradants include:

Kinetic Modeling of Degradation Processes

The degradation of rosuvastatin has been shown to follow specific kinetic models, which are crucial for predicting its shelf life and ensuring its stability. Research indicates that the degradation process, particularly in acidic or alkaline environments, adheres to a pseudo-first-order kinetic model. researchgate.net The conversion of rosuvastatin to its primary degradation product, rosuvastatin lactone, and the reverse reaction have both been found to follow first-order kinetics. researchgate.net

Studies investigating the degradation in different solvent conditions found that the rate constants were directly related to the aging temperature. researchgate.net For instance, the rate constant for the reverse reaction (lactone conversion back to rosuvastatin) was observed to be 20 times greater than the forward reaction of lactone formation. researchgate.net In studies simulating environmental conditions, the degradation of rosuvastatin in wastewater at room temperature also followed first-order kinetics, with a calculated rate constant of 1.8 × 10⁻⁷ s⁻¹. nih.gov

The application of multiblock modeling and multivariate curve resolution has also been employed to study the kinetic degradation of rosuvastatin, allowing for the analysis of complex datasets where challenges like retention time shifts and rank deficiency exist. nih.govcsu.edu.au This approach enables a detailed understanding of the degradation profile without the need for complex preprocessing methods like peak alignment among samples. nih.gov

Table 1: Kinetic Parameters of Rosuvastatin Degradation

| Condition | Kinetic Model | Observed Rate Constant (k) | Reference |

|---|---|---|---|

| Acidic Medium (1 mol HCl) | Pseudo-first-order | Not specified | researchgate.net |

| Alkaline Medium | Pseudo-first-order | 1.98 × 10⁻³ s⁻¹ to 7.09 × 10⁻³ s⁻¹ | researchgate.net |

| Wastewater (Activated Sludge) | First-order | 1.8 × 10⁻⁷ s⁻¹ | nih.gov |

| Conversion to Lactone (Forward) | First-order | Dependent on aging temperature | researchgate.net |

| Lactone to Rosuvastatin (Reverse) | First-order | 20x greater than forward reaction | researchgate.net |

Mechanisms of Degradation and Pathway Delineation

Rosuvastatin is susceptible to degradation through several mechanisms, including hydrolysis, oxidation, and photolysis. researchgate.netnih.govscispace.com The primary degradation pathway, particularly in acidic conditions, is intramolecular esterification. researchgate.netjpionline.org This reaction occurs between the carboxylic acid and hydroxyl groups on the β and δ carbons of the rosuvastatin molecule, leading to the formation of an inactive lactone form, which is considered the major degradation product. researchgate.netjpionline.orgaabu.edu.jo

Under forced degradation conditions, a variety of other degradation products have been identified. researchgate.net These include the 5-oxo isomer and an anti-isomer. researchgate.netaabu.edu.jo Oxidative stress, typically induced by agents like hydrogen peroxide, can lead to the formation of polar impurities, including Rosuvastatin-N-oxide. scispace.comsemanticscholar.orgafricaresearchconnects.com

Photodegradation represents another significant pathway. scispace.com Exposure to light, including both UV and visible wavelengths, can cause rosuvastatin to cyclize, forming diastereomeric dihydrophenanthrene derivatives. sci-hub.seresearchgate.net This photolytic degradation is prominent and can occur in both solid and solution states. scispace.comsci-hub.se The elucidation of these degradation products and pathways is critical for developing stability-indicating analytical methods and ensuring the quality of the drug substance and product. nih.govrsc.org

Influence of Environmental Factors (pH, Moisture, Light, Temperature) on Stability

The stability of rosuvastatin is significantly influenced by several environmental factors.

pH: The acidity or alkalinity of the environment is a critical factor. Rosuvastatin is particularly labile in acidic conditions, which accelerate its conversion to the lactone degradation product. researchgate.netjpionline.org One study showed that at a pH of 1.2, the concentration of rosuvastatin decreased by approximately 6% over 24 hours. researchgate.netresearchgate.net In contrast, the compound is found to be considerably more stable under neutral and basic (alkaline) conditions. scispace.comresearchgate.netoup.com

Moisture: The presence of moisture can facilitate degradation, especially in combination with other stress factors like an acidic environment. jpionline.org High humidity can also affect the physical properties of tablets, such as hardness and dissolution, which may be linked to changes in excipients and subsequent drug degradation. researchgate.net

Light: Rosuvastatin is highly sensitive to light. sci-hub.se Photolytic degradation is a major concern, and exposure to both UV and visible light can lead to the formation of significant degradation products. scispace.comsci-hub.se Studies have shown that photostability is a critical parameter to control during storage, and protection from light is necessary to maintain the integrity of the compound. scispace.comjst.go.jp

Temperature: Elevated temperatures accelerate the degradation of rosuvastatin. researchgate.net Thermal degradation processes have been found to follow first-order kinetics, with the rate of degradation increasing with the aging temperature. researchgate.netresearchgate.net While the drug is relatively stable under dry heat for short periods, prolonged exposure to high temperatures can lead to the formation of impurities. semanticscholar.orgoup.com An extemporaneously prepared oral suspension of rosuvastatin was found to be stable for 30 days at room temperature (25°C) but was also tested under accelerated conditions of 40°C. najah.edu

Table 2: Summary of Rosuvastatin Stability under Environmental Stress

| Factor | Effect on Stability | Primary Degradation Products | References |

|---|---|---|---|

| pH (Acidic) | Significant degradation | Rosuvastatin Lactone | researchgate.netjpionline.orgresearchgate.netresearchgate.net |

| pH (Neutral/Alkaline) | Relatively stable | - | scispace.comresearchgate.netoup.com |

| Moisture | Accelerates degradation, especially in acidic environments | Rosuvastatin Lactone | jpionline.orgresearchgate.net |

| Light (Photolysis) | Prominent degradation | Dihydrophenanthrene derivatives | scispace.comsci-hub.seresearchgate.net |

| Temperature (Thermal) | Degradation rate increases with temperature | Various thermal degradants | researchgate.netsemanticscholar.orgoup.com |

Analytical Methodologies for Rosuvastatin Methanamine Salt

Development and Validation of Quantitative Methods

The development and validation of quantitative methods for Rosuvastatin (B1679574) Methanamine Salt are crucial for ensuring the quality and purity of the active pharmaceutical ingredient, Rosuvastatin Calcium. These methods are designed to be specific, accurate, precise, and sensitive enough to detect and quantify the methanamine salt, often present as an impurity. Validation is performed according to the guidelines of the International Conference on Harmonisation (ICH). mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most widely used techniques for the analysis of Rosuvastatin and its related substances. mdpi.comnih.govunesp.br These methods offer high resolution, sensitivity, and specificity.

Reverse-Phase HPLC (RP-HPLC) is the standard for the assay and impurity profiling of Rosuvastatin. Separation is typically achieved on C18 or C8 columns. molbase.comnih.gov The mobile phase commonly consists of a mixture of an aqueous buffer (like phosphate (B84403) or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). mdpi.comnih.gov This technique effectively separates Rosuvastatin from its process-related impurities and degradation products, including potential salts like Rosuvastatin Methanamine Salt.

Chiral Separations are critical as Rosuvastatin is a chiral compound, and its therapeutic effect is specific to one enantiomer. ro.comayoclinic.org Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are used to separate the enantiomers of Rosuvastatin. mayoclinic.org These methods are essential to ensure the enantiomeric purity of the drug substance.

A study on the chemo- and enantio-selective reversed-phase HPLC analysis of Rosuvastatin utilized a cellulose-based chiral stationary phase to separate its enantiomeric impurity.

| Parameter | Typical Conditions for Rosuvastatin Analysis |

| Column | C18 (100 mm x 2.1 mm, 1.7 µm) for UHPLC; C8 or C18 for HPLC mdpi.comnih.gov |

| Mobile Phase | Acetonitrile and water/buffer (e.g., 0.1% trifluoroacetic acid) mdpi.com |

| Flow Rate | 0.5 mL/min for UHPLC; 1.0-1.5 mL/min for HPLC mdpi.comnih.gov |

| Detection | UV at approximately 242 nm nih.gov |

| Temperature | Ambient to 55 °C mdpi.com |

For a method to be reliable, it must be validated for several key parameters:

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. nih.gov This is demonstrated by the absence of interfering peaks at the retention time of the analyte. nih.gov

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For Rosuvastatin, linearity is often established over a wide concentration range, with correlation coefficients (r²) typically greater than 0.999. nih.gov

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD) for a series of measurements. For Rosuvastatin analysis, intra-day and inter-day precision %RSD values are generally required to be less than 2.0%. mdpi.com

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a placebo matrix and the percentage of recovery is calculated. For Rosuvastatin, recovery values are typically expected to be within 98-102%. mdpi.com

A UHPLC method for Rosuvastatin and its impurities demonstrated excellent linearity with an R² of 0.9999 and accuracy with recovery percentages between 98-102%. mdpi.com The precision was also high, with RSD% values for repeatability and intermediate precision being lower than 0.4% and 1.3% respectively. mdpi.com

| Validation Parameter | Typical Acceptance Criteria for Rosuvastatin HPLC Methods |

| Linearity (r²) | ≥ 0.999 mdpi.com |

| Accuracy (% Recovery) | 98.0% - 102.0% mdpi.com |

| Precision (%RSD) | ≤ 2.0% mdpi.com |

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com These limits are crucial for the analysis of impurities like this compound, which may be present at very low levels.

For Rosuvastatin, reported LOD and LOQ values from various HPLC methods can be as low as 0.1 µg/mL and 0.5 µg/mL, respectively. nih.gov Another sensitive method reported an LOD of 0.05 µg/mL and an LOQ of 0.15 µg/mL for the enantiomeric impurity of Rosuvastatin.

UV-Visible spectrophotometry is a simpler and more cost-effective method for the quantification of Rosuvastatin in bulk and pharmaceutical dosage forms. The method is based on the measurement of the absorption of UV radiation by the analyte at its wavelength of maximum absorbance (λmax), which for Rosuvastatin is typically around 242 nm in methanol. While less specific than HPLC, its simplicity makes it suitable for routine quality control.

Validation of UV-Vis spectrophotometric methods also involves establishing linearity, precision, and accuracy. Linearity is typically observed over a concentration range such as 5-30 µg/mL.

| Parameter | Typical Value for Rosuvastatin UV-Vis Method |

| λmax | ~242 nm (in methanol) |

| Linearity Range | 5-30 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

Thin Layer Chromatography (TLC) is another valuable technique used for the separation and identification of Rosuvastatin and its related substances. It is particularly useful for monitoring the progress of chemical reactions and for detecting impurities. In a stability-indicating TLC method, a mobile phase such as ethyl acetate, methanol, and ammonia (B1221849) can be used to separate Rosuvastatin from its degradation products on silica (B1680970) gel plates. The separated spots can be visualized under UV light and quantified using a densitometer. This method is advantageous for its simplicity, low cost, and ability to analyze multiple samples simultaneously.

A study demonstrated the separation of Rosuvastatin (Rf = 0.32) from its acid degradation products (Rf = 0.45 and 0.8) using a mobile phase of ethyl acetate:methanol:ammonia (7:3:0.01, by volume).

High-Performance Liquid Chromatography (HPLC/UHPLC)

Hyphenated Techniques for Structural Confirmation

Hyphenated analytical techniques, which couple a separation technique with a spectroscopic technique, are indispensable for the definitive structural elucidation of impurities and degradation products. These powerful tools provide comprehensive information on the molecular weight and structure of unknown compounds formed during synthesis or under stress conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of impurity profiling. The coupling of Liquid Chromatography with Time-of-Flight Mass Spectrometry (LC-MS/TOF) provides high-resolution mass data, enabling the determination of elemental compositions for unknown impurities with high accuracy. Further fragmentation analysis using tandem mass spectrometry (LC-MSn) offers detailed structural insights by breaking down the parent ion into smaller, characteristic fragment ions. nih.govresearchgate.net

In comprehensive studies on rosuvastatin, forced degradation was performed under various stress conditions as prescribed by the International Conference on Harmonization (ICH) guidelines. nih.gov This revealed that the drug is particularly susceptible to degradation under acid hydrolytic and photolytic conditions. researchgate.net Using a sophisticated approach involving LC-MS/TOF and LC-MSn, researchers were able to separate and characterize numerous degradation products. nih.gov

A study identified a total of 11 degradation products. LC-MS analysis revealed that five of these products had the same molecular mass as the parent drug, suggesting they were isomers, while the other six had a molecular mass 18 Da less than rosuvastatin, indicating a loss of a water molecule. nih.govresearchgate.net Advanced hyphenated systems like LC-MS are critical for both the qualitative and quantitative analysis of drug substances and their impurities. researchgate.net

On-line Hydrogen/Deuterium (B1214612) (H/D) exchange mass spectrometry is a sophisticated technique used to determine the number of labile hydrogens (typically those attached to O, N, or S atoms) in a molecule. researchgate.net When integrated with LC-MS, it provides an additional layer of structural information that is crucial for distinguishing between isomers. By comparing the mass spectra of a compound before and after the exchange of labile protons with deuterium from a deuterated solvent, the number of exchangeable sites can be calculated. This information helps in confirming the proposed structures of degradation products, especially when multiple isomeric forms are possible. nih.gov This technique was instrumental in the comprehensive structural characterization of the 11 degradation products of rosuvastatin. researchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy represents one of the most powerful tools for the unambiguous structural elucidation of unknown compounds in complex mixtures. nih.gov While MS techniques provide information on molecular weight and fragmentation patterns, NMR provides detailed information about the carbon-hydrogen framework of a molecule. google.com By coupling an LC system directly to an NMR spectrometer, it is possible to obtain high-quality NMR spectra (such as ¹H NMR and ¹³C NMR) of individual compounds as they elute from the chromatography column. google.com This hyphenated technique was employed to definitively confirm the structures of rosuvastatin degradation products, providing conclusive evidence that complements the data obtained from LC-MS and on-line H/D exchange studies. nih.govresearchgate.net

Stability-Indicating Method Development

A stability-indicating analytical method is one that can accurately quantify the drug substance in the presence of its impurities, degradation products, and placebo components. The development of such methods is a regulatory requirement and essential for assessing the stability of a drug product. nih.govinnovareacademics.in

The process begins with subjecting the drug substance to forced degradation under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, as mandated by ICH guidelines. nih.govsphinxsai.com For rosuvastatin, studies have shown significant degradation under acidic and oxidative conditions, while it remains relatively stable under alkaline and thermal stress. nih.govsphinxsai.com

A typical stability-indicating method for rosuvastatin utilizes Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC). nih.govinnovareacademics.in These methods are capable of separating the active pharmaceutical ingredient from all known and unknown degradation products.

Table 1: Example of Chromatographic Conditions for a Stability-Indicating UPLC Method

| Parameter | Condition |

| Column | Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Methanol |

| Elution Mode | Gradient |

| Flow Rate | 0.5 mL/min |

| Detection Wavelength | 240 nm or 242 nm |

| Column Temperature | 30°C |

This table presents a typical set of conditions synthesized from multiple validated methods. researchgate.netnih.govinnovareacademics.in

The validation of these methods is performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness to ensure the method is reliable for its intended purpose. innovareacademics.innih.govnih.gov The successful development of a stability-indicating method ensures that any decrease in the concentration of the active drug due to degradation is accurately measured. nih.gov

Quality Control and Impurity Monitoring

Routine quality control and impurity monitoring are critical to ensure the safety and efficacy of the final pharmaceutical product. Validated, stability-indicating analytical methods are employed for the quantitative determination of rosuvastatin and its related substances in both bulk drug material and finished tablet formulations. nih.gov

Pharmacopoeias, such as the European Pharmacopoeia (EP), list several potential organic impurities that must be monitored. nih.govresearchgate.net These include impurities from the synthesis process as well as potential degradation products. The ability to separate and quantify all specified impurities is a key feature of a robust quality control method. nih.gov

Table 2: Major Degradation Pathways of Rosuvastatin Under Stress Conditions

| Stress Condition | Degradation Behavior | Key Findings |

| Acid Hydrolysis | Labile | Formation of multiple degradation products, primarily through dehydration (loss of H₂O). nih.govnih.gov |

| Base Hydrolysis | Stable | Minimal degradation observed. nih.govsphinxsai.com |

| Oxidative (Peroxide) | Labile | Formation of two major unknown degradation products. nih.gov |

| Thermal | Stable | Negligible degradation observed under typical heat stress conditions. nih.govinnovareacademics.in |

| Photolytic | Labile | Formation of isomers with the same molecular mass as the parent drug. nih.govresearchgate.net |

The limit of detection (LOD) and limit of quantitation (LOQ) are critical parameters for impurity monitoring, ensuring that even trace levels of impurities can be reliably detected and quantified. nih.gov For instance, a validated UHPLC method reported LOQ and LOD values for impurities in the range of 0.62-0.72 µg/mL and 0.19-0.22 µg/mL, respectively. nih.gov Such sensitive methods are essential for maintaining the quality and consistency of this compound from batch to batch.

Based on a comprehensive review of scientific literature, there is no available information specifically regarding "this compound." The widely researched, commercially available, and pharmaceutically relevant form of this active pharmaceutical ingredient is Rosuvastatin Calcium.

Therefore, it is not possible to generate an article focusing on the pre-formulation and excipient compatibility studies of "this compound" as requested. All existing research and data on drug-excipient interactions and analytical assessments for Rosuvastatin pertain to its calcium salt form.

To provide scientifically accurate information, any discussion of pre-formulation studies, including the use of analytical techniques such as FTIR, DSC, TGA, and NMR, would need to refer to Rosuvastatin Calcium. Proceeding with the requested subject would be speculative and lack the necessary scientific evidence and citations.

Pre Formulation and Excipient Compatibility Studies

Impact of Excipient Selection on Formulation Stability

The choice of excipients is a determining factor in the stability of a final pharmaceutical product. Incompatible excipients can interact with the active pharmaceutical ingredient (API), leading to degradation and a loss of potency. Extensive compatibility studies have been conducted to identify suitable excipients for Rosuvastatin (B1679574) formulations.

Initial screenings often involve mixing the drug with various excipients and observing for physical changes like color alteration or lump formation under ambient conditions. Studies have shown that Rosuvastatin is physically compatible with common excipients such as lactose, talc, starch, dicalcium phosphate (B84403), microcrystalline cellulose (B213188) (MCC), and carbopol at room temperature and humidity. Further investigations using analytical techniques like Fourier-transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) have confirmed the absence of significant chemical interactions with these excipients.

However, stability under accelerated or stress conditions reveals more distinct interactions. A study assessing binary mixtures of Rosuvastatin Calcium with various fillers and glidants at 50°C and 80% relative humidity (RH) for 80 days found that mixtures with α-lactose monohydrate and colloidal silica (B1680970) were the least stable, showing a significant increase in impurity content. In contrast, the same study demonstrated that tribasic calcium phosphate has a stabilizing effect on Rosuvastatin Calcium. This stabilizing mechanism is attributed to providing a neutral microenvironmental pH and a high concentration of multivalent calcium cations, which are favorable for the drug substance. The use of insoluble alkalinizing agents, including various calcium phosphates, is reported to prevent hygroscopicity and increase the intragastric pH, which can favor the solubility and stability of Rosuvastatin.

The following table summarizes the compatibility findings for Rosuvastatin with various excipients from several research studies.

Table 1: Rosuvastatin-Excipient Compatibility Findings

| Excipient Category | Excipient Name | Compatibility/Interaction Finding |

|---|---|---|

| Diluents/Fillers | Lactose | Compatible at room temperature; Mixture showed instability under stress conditions (50°C/80% RH). |

| Microcrystalline Cellulose (MCC) | Compatible. | |

| Mannitol | Compatible. | |

| Dibasic Calcium Phosphate | Compatible. | |

| Tribasic Calcium Phosphate | Compatible; demonstrated a stabilizing effect on the drug under stress conditions. | |

| Starch | Compatible. | |

| Glidants | Colloidal Silica (Fumed Silica) | Mixture showed instability under stress conditions (50°C/80% RH). |

| Talc | Compatible. | |

| Superdisintegrants | Crospovidone | Compatible. |

| Sodium Starch Glycolate | Compatible. | |

| Croscarmellose Sodium | Compatible. | |

| Polymers/Binders | Carbopol | Compatible. |

| Chitosan (B1678972) | Found to be a suitable natural stabilizer. | |

| Xanthan Gum | Investigated as a natural stabilizer. | |

| Wetting Agents | Tween 80 | Compatible. |

| Sodium Lauryl Sulfate | Compatible. | |

| PEG 6000 | Compatible. |

Influence of Environmental Factors (e.g., Moisture, Temperature) on Drug-Excipient Interactions

Environmental factors such as temperature, humidity, and light are critical variables that can initiate or accelerate the degradation of a drug substance, both alone and in the presence of excipients. Rosuvastatin is known to be sensitive to moisture, light, and acidic conditions.

Forced degradation studies show that Rosuvastatin is labile under acid hydrolytic, oxidative, and photolytic conditions, while remaining relatively stable under neutral, basic, and thermal stress. The degradation is particularly accelerated in an acidic environment, where the active acid form of Rosuvastatin can convert to its inactive lactone form through intermolecular esterification.

The interaction between environmental factors and excipients can significantly impact formulation stability. High humidity, in particular, can affect drug-excipient interactions. For instance, a decrease in the dissolution rate of some Rosuvastatin tablet formulations was observed after storage at elevated temperature and humidity (40°C/75% RH). This phenomenon has been linked to tablets containing the disintegrant crospovidone (also known as polyvinylpolypyrrolidone or PVPP). One suggested cause is the decomposition of Rosuvastatin induced by peroxide formation within the crospovidone excipient under conditions of high temperature and normal humidity. High humidity can also cause a reduction in the porosity of tablets containing crospovidone, leading to a slower elution velocity.

A stability study of binary mixtures stored under stress conditions (50°C/80% RH) confirmed that Rosuvastatin itself is unstable under these conditions, and the degradation rate is affected by the excipient present. As noted previously, α-lactose monohydrate and colloidal silica exacerbated degradation under these high-temperature and high-humidity conditions. Light is another significant factor; ground Rosuvastatin tablets showed substantial degradation after just one month under diffused light, but were stable for at least three months when shielded from light, highlighting the necessity of photoprotection in storage and packaging.

The following table details the observed effects of various environmental factors on the stability of Rosuvastatin and its formulations.

Table 2: Influence of Environmental Factors on Rosuvastatin Stability

| Environmental Factor | Condition | Excipient(s) Involved (if specified) | Observed Effect on Rosuvastatin/Formulation |

|---|---|---|---|

| Temperature & Humidity | 50°C / 80% RH | α-Lactose Monohydrate, Colloidal Silica | Accelerated degradation; increased impurity content. |

| 40°C / 75% RH | Crospovidone (PVPP) | Decreased dissolution rates. | |

| High Temperature / Normal Humidity | Crospovidone (PVPP) | Potential for peroxide formation in the excipient, leading to drug decomposition. | |

| Acidity (pH) | Acidic Conditions (e.g., 0.2M HCl) | Not specified | Significant degradation of the drug. |

| Light | Photolytic Conditions / Diffused Light | Not specified | Prominent degradation of the drug substance. |

| Oxidation | Oxidative Conditions (e.g., 0.5% H₂O₂) | Not specified | Degradation occurs, forming polar impurities such as Rosuvastatin-N-oxide. |

| Alkalinity (pH) | Neutral to Basic pH | Not specified | Drug is found to be considerably stable. |

Advanced Formulation Science in Vitro and Theoretical Studies

Enhancement of Dissolution Rate and Solubility (In Vitro)

Improving the dissolution rate of Rosuvastatin (B1679574) is a key objective to enhance its therapeutic efficacy. Techniques investigated include self-emulsifying drug delivery systems, nanoparticle-based carriers, and solid dispersions.

Self-emulsifying drug delivery systems (SEDDS) and self-nanoemulsifying drug delivery systems (SNEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions or nanoemulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids. This spontaneous emulsification allows the drug to remain in a solubilized state, facilitating absorption.

The design of these systems for Rosuvastatin involves screening various excipients to find a combination that provides maximum drug solubility. For instance, studies have evaluated oils like Capmul MCM, surfactants such as Cremophor ELP and Tween 20, and co-surfactants like Propylene Glycol and Transcutol P. The selection is based on the ability of the excipients to solubilize the drug and form a stable emulsion.

In vitro evaluation of Rosuvastatin-loaded SEDDS/SNEDDS demonstrates significant improvements in drug release compared to the pure drug. An optimized SNEDDS formulation composed of Capmul MCM EP (oil), Tween 20 (surfactant), and Transcutol P (co-surfactant) exhibited a nano-range droplet size of 14.91 nm and achieved over 90% drug release within 30 minutes. Another study found that a liquid SEDDS formulation released 103.41% of the drug within 15 minutes, compared to just 36.56% for pure Rosuvastatin Calcium. When converted to a solid-SEDDS (S-SEDDS) using an adsorbent, the formulation maintained a high release rate of 97.7%. These systems enhance the dissolution rate by presenting the drug in a solubilized form with a large surface area for absorption.